(1R)-1-(3-fluorophenyl)-2-methylpropylamine

Chiral Synthesis NMDA Receptor Antagonists Stereoselective Pharmacology

The (1R)-enantiomer ensures stereochemical fidelity in synthesizing NMDA receptor antagonists analogous to NPS 1392. The 3-fluoro substitution uniquely modulates lipophilicity (LogP 2.2) and metabolic stability versus 2- or 4-fluoro analogs, enabling optimal CNS penetration (TPSA 26.0 Ų). Available in ≥95% enantiopure form—avoid costly chiral resolution. Ideal for chiral HPLC/SFC method validation and as a caspase-3 assay control (IC₅₀ 13,400 nM).

Molecular Formula C10H14FN
Molecular Weight 167.22 g/mol
CAS No. 473733-18-5
Cat. No. B1593423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(3-fluorophenyl)-2-methylpropylamine
CAS473733-18-5
Molecular FormulaC10H14FN
Molecular Weight167.22 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC(=CC=C1)F)N
InChIInChI=1S/C10H14FN/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,10H,12H2,1-2H3/t10-/m1/s1
InChIKeyHMXNHQBIMAWDSQ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(3-Fluorophenyl)-2-methylpropylamine (CAS 473733-18-5): Chiral Building Block for Neurological Drug Discovery


(1R)-1-(3-Fluorophenyl)-2-methylpropylamine (CAS 473733-18-5) is a chiral primary amine featuring a 3-fluorophenyl group and an isopropyl side chain [1]. With a molecular formula of C₁₀H₁₄FN, a molecular weight of 167.22 g/mol, and a defined (R)-stereocenter at the benzylic position, this compound serves as a versatile intermediate and building block in medicinal chemistry, particularly for synthesizing pharmaceutical candidates targeting neurological disorders .

Why Generic Substitution of (1R)-1-(3-Fluorophenyl)-2-methylpropylamine Fails in Chiral Synthesis


The (1R)-stereochemistry at the benzylic position, defined by the (R)-configuration, is critical for downstream biological activity in chiral drug synthesis . The presence of a fluorine atom at the meta (3-) position of the phenyl ring uniquely modulates the compound's electronic distribution, lipophilicity, and metabolic stability compared to ortho (2-) or para (4-) fluoro analogs . Consequently, substituting this compound with its racemic mixture, enantiomer, or positional isomers without rigorous quantitative justification compromises synthetic fidelity and biological relevance, as evidenced by the stereoselective binding observed in related NMDA receptor antagonist programs [1].

Quantitative Differentiation of (1R)-1-(3-Fluorophenyl)-2-methylpropylamine Against Key Comparators


Enantiopure (R)-Configuration vs. Racemic Mixture: Baseline Requirement for Stereoselective Activity

The target compound possesses a single defined (R)-stereocenter, confirmed by stereochemical assignment . In structurally related NMDA receptor antagonists such as NPS 1392, the (R)-enantiomer demonstrated selective binding to the NMDA receptor over its (S)-counterpart [1]. While direct head-to-head binding data for the target compound's enantiomers is not publicly available, this class-level inference indicates that procurement of the racemic mixture introduces a 50% impurity of the inactive or off-target enantiomer, significantly reducing the effective concentration and complicating pharmacological interpretation.

Chiral Synthesis NMDA Receptor Antagonists Stereoselective Pharmacology

Meta-Fluoro Substitution (3-Fluoro) vs. Ortho- and Para-Fluoro Isomers: Differentiated Physicochemical Profile

The target compound's 3-fluorophenyl group exhibits distinct physicochemical properties compared to its 2-fluoro and 4-fluoro analogs. While specific biological activity data for all isomers is not available, the 3-fluoro positional isomer is known to offer a unique balance of lipophilicity and electronic effects crucial for CNS drug design . The target compound has a reported XLogP3-AA value of 2.2 and a topological polar surface area (TPSA) of 26.0 Ų [1]. In contrast, the 4-fluoro analog (CAS 863668-04-6) and 2-fluoro analog (CAS 1864074-71-4) are expected to have similar but distinct LogP and TPSA values, potentially altering membrane permeability and target engagement profiles [2].

Drug Design Lipophilicity Metabolic Stability

Caspase-3 Inhibition Activity: A Weak but Measurable Baseline for Selectivity Profiling

The target compound exhibits weak inhibition of human recombinant caspase-3 with an IC₅₀ value of 13,400 nM (13.4 µM) when assessed for growth stimulation in Saccharomyces cerevisiae CG379 [1]. This value serves as a baseline for evaluating off-target apoptotic effects. In comparison, known potent caspase-3 inhibitors typically exhibit IC₅₀ values in the low nanomolar range, indicating that this compound does not significantly engage the caspase-3 pathway at typical drug concentrations.

Apoptosis Caspase Inhibition Off-Target Screening

Optimized Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) for CNS Permeability

The compound's computed physicochemical properties—XLogP3-AA of 2.2 and TPSA of 26.0 Ų [1]—align with established CNS drug-like space (typically LogP 1-4, TPSA < 90 Ų) [2]. These parameters predict favorable blood-brain barrier permeability, making this compound a suitable starting point for designing CNS-active agents. In contrast, many amine-based building blocks possess higher TPSA values that hinder passive diffusion across the BBB.

CNS Drug Design Physicochemical Profiling Blood-Brain Barrier Permeability

High-Value Applications of (1R)-1-(3-Fluorophenyl)-2-methylpropylamine in Drug Discovery


Stereospecific Synthesis of NMDA Receptor Modulators

The compound's (R)-configuration directly supports the synthesis of stereochemically defined NMDA receptor antagonists analogous to NPS 1392, where the (R)-enantiomer demonstrates selective binding [1]. Using the enantiopure (1R) form avoids the complexity of chiral resolution and ensures the desired stereochemical outcome in downstream coupling reactions.

Chiral Building Block for CNS-Targeted Lead Optimization

With a favorable CNS MPO profile (LogP 2.2, TPSA 26.0 Ų) [2], the compound serves as an optimal scaffold for introducing amine functionality into CNS drug candidates. Its moderate lipophilicity and low TPSA suggest high passive BBB permeability, making it valuable for developing treatments for neurological disorders such as depression, anxiety, and neurodegenerative diseases.

Reference Standard in Analytical Method Development

The well-defined stereochemistry and purity (≥95% or ≥98% available from multiple vendors) [3] make this compound suitable as a reference standard for chiral HPLC and SFC method development. It can be used to validate enantiomeric separation methods for analogous amine-containing pharmaceuticals.

Probe for Caspase-3 Off-Target Profiling

Given its weak caspase-3 inhibition (IC₅₀ = 13,400 nM) [4], the compound can serve as a control or baseline for assessing off-target apoptotic liabilities in neuropharmacological assays, helping researchers differentiate specific target engagement from non-specific cytotoxic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-1-(3-fluorophenyl)-2-methylpropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.